molecular formula C13H16N2O2S B2511618 1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one CAS No. 832134-28-8

1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one

Cat. No.: B2511618
CAS No.: 832134-28-8
M. Wt: 264.34
InChI Key: BAEZPBRXRGPNGF-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a unique imidazolidinone core with a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one typically involves the reaction of 4-ethoxyaniline with ethyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imidazolidinone ring. The reaction mixture is then heated to promote cyclization and the formation of the thioxo group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the imidazolidinone ring can interact with various receptors or ion channels, modulating their function.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(4-Ethoxyphenyl)-3-methyl-2-thioxoimidazolidin-4-one: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: 1-(4-Ethoxyphenyl)-3-ethyl-2-thioxoimidazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and potential interactions with biological targets.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-ethyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-3-14-12(16)9-15(13(14)18)10-5-7-11(8-6-10)17-4-2/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEZPBRXRGPNGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CN(C1=S)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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